1-(4-hydroxybenzyl)-3-piperidinol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-5-3-10(4-6-11)8-13-7-1-2-12(15)9-13/h3-6,12,14-15H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZNYSYKGWIHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Hydroxybenzyl 3 Piperidinol and Its Analogues
Direct Synthesis of 1-(4-hydroxybenzyl)-3-piperidinol
Direct synthesis approaches aim to assemble the target molecule from readily available starting materials, typically involving the formation of the N-benzyl bond on a pre-existing piperidine (B6355638) ring.
N-alkylation of 3-piperidinol represents a direct and common method for the synthesis of this compound. This approach involves the reaction of the secondary amine of the 3-piperidinol ring with a suitable 4-hydroxybenzyl electrophile, such as 4-hydroxybenzyl halide (e.g., bromide or chloride).
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or non-nucleophilic organic bases like N,N-diisopropylethylamine. researchgate.net Solvents for this reaction are typically polar and aprotic, such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net
A general scheme for this synthesis is as follows: 3-piperidinol + 4-hydroxybenzyl halide → this compound + halide salt
A related strategy involves the initial reaction of 3-hydroxypyridine (B118123) with benzyl (B1604629) chloride to form an N-benzyl-3-hydroxypyridinium quaternary salt. This intermediate is then subjected to catalytic reduction to yield N-benzyl-3-piperidinol, an analogue of the target compound. google.com This two-step process highlights the versatility of using pyridinium (B92312) salt reduction as a pathway to substituted piperidines.
Table 1: Representative Conditions for N-Alkylation of Piperidines
| Amine | Alkylating Agent | Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| Piperidine | Alkyl bromide/iodide | K₂CO₃ | Acetonitrile | Room Temp to 70°C | N-alkylpiperidine |
| Piperidine | Alkyl bromide/iodide | N,N-Diisopropylethylamine | Acetonitrile | Room Temperature | N-alkylpiperidine |
This table presents generalized conditions based on literature for N-alkylation of piperidine and related heterocycles. researchgate.netgoogle.com
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds and provides a direct route to this compound. masterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of 3-piperidinol with 4-hydroxybenzaldehyde (B117250) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine without being isolated. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective. masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often preferred as it is less toxic and effective in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds efficiently at room temperature and is tolerant of a wide range of functional groups. nih.gov
For example, a similar synthesis of 1-Benzyl-4-[N-(o-hydroxybenzyl)-amino]-piperidine is achieved by reacting salicylaldehyde (B1680747) with 1-benzyl-4-amino-piperidine, followed by reduction with sodium borohydride (B1222165) (NaBH₄). prepchem.com This demonstrates the applicability of the reductive amination pathway for creating N-hydroxybenzyl substituted piperidines. Research on the synthesis of diazepane-based chelators also shows the successful tri-alkylation of an amine using various 4-alkoxy-2-hydroxybenzaldehydes and NaBH₄, highlighting the robustness of this method for attaching hydroxybenzyl groups. nih.gov
Table 2: Reductive Amination Reaction Components
| Amine Component | Carbonyl Component | Reducing Agent | Typical Solvent | Product |
|---|---|---|---|---|
| 3-Piperidinol | 4-Hydroxybenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | This compound |
| 1-Benzyl-4-amino-piperidine | Salicylaldehyde | NaBH₄ | Methanol (B129727) | 1-Benzyl-4-[N-(o-hydroxybenzyl)-amino]-piperidine prepchem.com |
This table illustrates the components used in reductive amination to synthesize N-substituted piperidines and related compounds.
While less direct for synthesizing the title compound itself, methods that construct the piperidine ring are fundamental for producing its precursors and analogues. These strategies involve forming the heterocyclic ring from acyclic starting materials.
One approach involves the cyclization of a linear precursor. For instance, a method for preparing N-protected 3-hydroxypiperidine (B146073) involves the intramolecular cyclization of 5-halogeno-2-hydroxypentylamine hydrohalide in water under the action of an inorganic base. google.com Another strategy starts from L-glutamic acid, a natural amino acid. This multi-step route involves converting the amino acid into a diol, which is then transformed into a ditosylate. The subsequent reaction with an amine leads to the formation of the piperidine ring.
More advanced methods include transition metal-catalyzed reactions. Gold-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by creating the N-heterocycle and introducing an oxygen-containing substituent simultaneously. nih.govmdpi.com Palladium catalysts have also been used for similar enantioselective transformations. nih.govmdpi.com Reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, also provides a pathway to substituted piperidines. nih.gov These cyclization strategies are crucial for generating the core piperidine scaffold, which can then be further functionalized.
Cyclic peptides, though a different class of molecules, employ analogous "head-to-tail" cyclization strategies where a linear precursor is induced to form a ring, a principle that can be applied to the synthesis of heterocyclic structures. nih.govnih.govresearchgate.net
Precursor Chemistry and Intermediate Reactions
The synthesis of this compound can also proceed through the creation of key intermediates, which are then converted to the final product. This approach allows for greater control over the substitution pattern and stereochemistry of the piperidine ring.
The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of a compound containing an active hydrogen atom. jofamericanscience.orggijash.com It is a three-component condensation involving an amine, an aldehyde (like formaldehyde), and a ketone or other C-H acidic compound. jofamericanscience.orgacs.org This reaction is particularly relevant for the synthesis of piperidone derivatives, which are direct precursors to piperidinols. acs.orgnih.gov
In the context of piperidinol synthesis, a primary amine can react with two molecules of a ketone and an aldehyde in a Mannich-type reaction to form a substituted 4-piperidone. acs.org For example, the condensation of an acetophenone (B1666503) with an amine can lead to the formation of piperidinol structures. nih.gov These reactions are foundational for building the piperidine ring system with desired functionalities already in place. researchgate.netrsc.orgoup.com The resulting piperidinone can then be reduced to the corresponding piperidinol.
Table 3: Components of the Mannich Reaction for Heterocycle Synthesis
| Active Hydrogen Compound | Aldehyde | Amine | Product Type |
|---|---|---|---|
| Ketone (e.g., Acetone) | Formaldehyde | Primary Amine | 4-Piperidone |
| Acetophenone | Formaldehyde | Methylamine | Piperidinol nih.gov |
This table outlines the general components for the Mannich reaction leading to piperidine-based structures.
Substituted piperidones, particularly 3-piperidones and 4-piperidones, are versatile intermediates in the synthesis of piperidine derivatives. mdma.chyoutube.com Once the piperidone is formed, often via methods like the Mannich reaction or Claisen condensation, the carbonyl group can be readily reduced to a hydroxyl group to yield the corresponding piperidinol. acs.orgyoutube.com
For instance, N-Boc-3-piperidone can be asymmetrically reduced using a ketoreductase enzyme to produce (S)-N-Boc-3-hydroxypiperidine with high enantiomeric purity. mdpi.com This enzymatic reduction highlights a modern, highly selective method for obtaining specific stereoisomers of hydroxypiperidines. Chemical reduction methods using agents like sodium borohydride are also commonly employed.
After the reduction to form the N-protected 3-hydroxypiperidine, the protecting group (such as Boc) can be removed, and the resulting 3-piperidinol can be functionalized at the nitrogen atom, for example, through the alkylation or reductive amination pathways described previously (Sections 2.1.1 and 2.1.2), to yield the final target compound, this compound. This stepwise approach, utilizing a piperidone intermediate, provides a robust and flexible route for the synthesis of complex piperidinol derivatives. mdma.ch
Stereoselective Synthesis of Piperidinol Scaffolds
The biological activity of chiral molecules is often dependent on their stereochemistry. researchgate.net Consequently, the development of stereoselective methods to synthesize specific enantiomers or diastereomers of piperidinol derivatives is of high importance. nih.gov While a generally applicable asymmetric route to all 3-substituted piperidines remains a challenge, several powerful strategies have been established. nih.gov
Achieving chiral control in the synthesis of piperidine rings can be accomplished through several primary strategies: substrate control, auxiliary control, and catalyst control. These methods aim to influence the three-dimensional arrangement of atoms in the final product.
Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, where the existing stereocenter(s) direct the stereochemical outcome of subsequent reactions. The synthesis of multifluorinated piperidines, for instance, often requires pre-functionalized substrates with defined stereochemistry. nih.gov Similarly, diastereoselective methods like the Prins cyclization can be used to synthesize trisubstituted piperidines, where a pre-existing substituent influences the formation of new stereocenters. core.ac.uk
Auxiliary-Controlled Synthesis: A chiral auxiliary is a temporary chemical compound that is incorporated into the starting material to guide a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed. A notable example is the use of (R)-2-methylpropane-2-sulfinamide (Ellman's sulfinamide) to create chiral N-sulfinyl imines. usm.edu These intermediates guide the stereoselective allylation to form a homoallylic amine, a precursor to the piperidine ring, with the auxiliary being cleaved under acidic conditions. usm.edu
Catalyst-Controlled Synthesis: This is one of the most efficient and versatile methods for enantioselective synthesis. It involves the use of a small amount of a chiral catalyst to generate large quantities of a chiral product.
Metal Catalysis: Transition metal catalysts, particularly those based on iridium, rhodium, palladium, and ruthenium, are widely used. nih.govnih.gov Chiral ligands coordinate to the metal center, creating a chiral environment that forces the reaction to proceed stereoselectively. Examples include iridium-catalyzed asymmetric hydrogenation of pyridinium salts nih.govmdpi.comacs.org, rhodium-catalyzed asymmetric reductive Heck reactions nih.govorganic-chemistry.org, and palladium-catalyzed asymmetric aminoacetoxylation of alkenes. organic-chemistry.org
Organocatalysis: This strategy employs small, chiral organic molecules as catalysts, avoiding the use of metals. Organocatalysts can facilitate domino reactions, such as a Michael addition/aminalization sequence, to construct polysubstituted piperidines with multiple contiguous stereocenters in a single step with high enantioselectivity. acs.org
Specific synthetic routes have been developed that provide high levels of enantiomeric and diastereomeric control, yielding valuable chiral piperidinol scaffolds.
Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) derivatives is a direct route to chiral piperidines. nih.gov Iridium(I) catalysts featuring P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.govmdpi.com A rhodium-catalyzed dearomatization–hydrogenation (DAH) process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov
Rhodium-Catalyzed Reductive Heck Reaction: A powerful method for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This cross-coupling approach uses aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate intermediate to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govorganic-chemistry.org A subsequent reduction step affords the final chiral piperidine. nih.govorganic-chemistry.org
Dirhodium-Catalyzed C-H Functionalization: Chiral dirhodium catalysts can achieve stereoselective C-H functionalization of the piperidine ring. nih.gov For example, specialized C4-symmetric dirhodium tetracarboxylate catalysts have been shown to improve both diastereoselectivity and enantioselectivity in the reaction of N-Boc-piperidine with methyl aryldiazoacetates to install a substituent at the C2 position. nih.gov
Cyclization Strategies: Intramolecular cyclization reactions are a cornerstone of piperidine synthesis. nih.gov
The aza-Prins cyclization can be used to generate 2,4,6-trisubstituted piperidines with stereocontrol. usm.edu The reaction proceeds through a chair-like transition state, allowing the nucleophilic alkene to intercept an iminium ion stereoselectively. usm.edu
Organocatalytic domino reactions using O-TMS protected diphenylprolinol can catalyze a Michael addition followed by an aminalization process between aldehydes and nitroolefins to form polysubstituted piperidines with four contiguous stereocenters and excellent enantioselectivity. acs.org
A gold-catalyzed cyclization of N-homopropargyl amides, followed by reduction and a Ferrier rearrangement, provides a modular, one-pot synthesis of piperidin-4-ols with high diastereoselectivity. nih.gov
| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Stereoselectivity (ee/d.r.) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Heck | [Rh(cod)Cl]2 / Josiphos ligand | Aryl boronic acids, Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridines | Up to >99% ee | nih.govorganic-chemistry.org |
| C-H Functionalization | Rh2(S-2-Cl-5-BrTPCP)4 | N-Boc-piperidine, Methyl aryldiazoacetate | 2-Substituted Piperidines | 5.3:1 d.r., 83% ee | nih.gov |
| Aza-Prins Cyclization | (R)-2-methylpropane-2-sulfinamide | Nonenolizable aldehyde, Allylating agent | 2,4,6-Trisubstituted Piperidines | Stereoselective | usm.edu |
| Organocatalytic Domino Reaction | O-TMS diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Polysubstituted Piperidines | Excellent enantioselectivity | acs.org |
| Dearomatization-Hydrogenation | Rhodium catalyst | Fluoropyridines | all-cis-(multi)fluorinated Piperidines | Highly diastereoselective | nih.gov |
Green Chemistry Approaches in Piperidinol Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of piperidine derivatives to enhance sustainability. ajchem-a.com
Minimizing or eliminating solvents and using catalytic processes are key tenets of green chemistry.
Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce waste and simplify purification. An approach to 4-hydroxy-2-pyridones involves the reaction of 1-ethyl-4-hydroxy-6-methylpyridin-2-one, an aromatic aldehyde, and a secondary amine under solvent-free conditions at room temperature. ajchem-a.com Microwave-assisted synthesis is another technique that often allows for solvent-free conditions, providing rapid and efficient reactions. researchgate.netresearchgate.net
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of substituted piperidinols has been achieved via a water-mediated intramolecular cyclization following a bis-aza Michael addition. nih.gov Water can also serve as the solvent for catalytic hydrogenations, for example, using a heterogeneous cobalt catalyst to convert substituted pyridines to piperidines. nih.govmdpi.com Furthermore, iridium-catalyzed hydrogen borrowing reactions for piperidine synthesis can be performed in water, which helps prevent racemization of enantioenriched substrates. nih.govmdpi.com
Deep Eutectic Solvents (DES): These solvents are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components. A DES composed of glucose and urea (B33335) has been successfully used as a green, inexpensive, and effective reaction medium for the synthesis of various piperidin-4-one derivatives. asianpubs.org
Catalytic Methods: The use of catalysts is inherently green as they are used in small amounts and allow for more efficient reactions.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which facilitates their separation and reuse. A cobalt catalyst on titanium nanoparticles and a nickel silicide catalyst have been developed for the hydrogenation of pyridines. nih.govmdpi.com
Biocompatible Catalysts: Developing catalysts from renewable and biocompatible materials is a growing area. Sulfonated magnetic sugarcane bagasse has been synthesized and used as a robust, biodegradable heterogeneous catalyst for organic reactions. researchgate.net
Sustainability in chemical synthesis encompasses the entire lifecycle of a process, from starting materials to waste generation.
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all the starting materials. This approach improves atom economy and reduces the number of synthetic steps, saving time, energy, and resources. ajchem-a.com For example, a regioselective MCR has been developed for the synthesis of piperidones from 2-cyanoacetamides and ketones. nih.gov
One-Pot Reactions: Similar to MCRs, one-pot reactions involve multiple sequential transformations within a single reaction vessel. This avoids the need for isolating and purifying intermediates, thereby reducing solvent use and waste. organic-chemistry.org A one-pot synthesis of piperidin-4-ols has been developed that combines a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov
Use of Greener Reagents: Replacing hazardous or unsustainable reagents is a critical aspect of green chemistry. For instance, in solid-phase peptide synthesis (SPPS), which often uses piperidine for Fmoc deprotection, alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) have been identified to create a greener process. rsc.org Similarly, using ammonium (B1175870) formate (B1220265) with palladium on carbon is a mild and efficient method for reducing pyridine N-oxides to piperidines, avoiding harsher reagents. organic-chemistry.org
| Green Strategy | Method/Reagent | Application | Advantage | Reference |
|---|---|---|---|---|
| Alternative Solvents | Water | Intramolecular cyclization; Catalytic hydrogenation | Non-toxic, abundant, prevents racemization | nih.govmdpi.com |
| Alternative Solvents | Deep Eutectic Solvent (Glucose-Urea) | Synthesis of piperidin-4-ones | Green, inexpensive, effective medium | asianpubs.org |
| Solvent-Free | Microwave-assisted synthesis | Synthesis of piperidinium (B107235) salts | Reduced reaction time, no solvent waste | researchgate.netresearchgate.net |
| Process Intensification | One-Pot, Multi-component Reactions | Synthesis of piperidones and piperidinols | Improved atom economy, reduced steps and waste | nih.govnih.govajchem-a.com |
| Sustainable Catalysis | Heterogeneous Co or Ni catalysts | Hydrogenation of pyridines | Catalyst is easily separated and reusable | nih.govmdpi.com |
| Greener Reagents | Ammonium formate / Pd-C | Reduction of pyridine N-oxides | Avoids strong acids and harsh reagents | organic-chemistry.org |
Structure Activity Relationship Sar Studies on 1 4 Hydroxybenzyl 3 Piperidinol Derivatives
Influence of N-Substitution on Biological Interactions
Impact of Benzyl (B1604629) Moiety Modifications
The N-benzyl group is a common feature in many biologically active piperidine (B6355638) derivatives. Studies on related scaffolds, such as N-(1-benzylpiperidin-4-yl)arylacetamides, have shown that while substitution on the aromatic ring of the benzyl group may lead to a slight decrease or similar affinity for sigma1 receptors, it can be a critical factor for selectivity. nih.gov For instance, the introduction of a halogen to the benzyl ring, in concert with other modifications, significantly increased affinity for sigma2 receptors. nih.gov In other contexts, such as antiviral agents, N-benzyl substitution on a piperidine ring has been shown to confer moderate activity. nih.gov This suggests that the electronic properties and size of the substituents on the benzyl moiety are key variables that can be adjusted to steer the molecule towards a desired biological target.
Role of Alkyl/Phenylalkyl Substituents
Expanding beyond the simple benzyl group, the introduction of various N-alkyl or N-phenylalkyl substituents offers a broad avenue for modulating biological activity. Research has shown that more complex N-substituents can lead to potent compounds. For example, piperidinol derivatives with N-substituents like (R)-3-(4-chlorophenoxy)-2-hydroxypropyl have demonstrated good anti-tuberculosis activity. nih.gov
The nature of the linker between the piperidine nitrogen and a terminal phenyl ring is also crucial. In the development of antiviral agents based on 3-phenylpiperidine-2,6-diones, long-chain arylpiperazine alkyl substituents attached to the piperidine nitrogen were found to be effective, with benzyl and 4-fluorophenyl derivatives showing notable activity against certain viruses. nih.gov Furthermore, the piperazine (B1678402) nucleus itself, when incorporated into N-substituents, is a recognized pharmacophore in compounds with antimicrobial activity. nih.govresearchgate.net The strategic use of these varied N-substituents allows for the exploration of extensive chemical space to optimize biological interactions.
Table 1: Impact of N-Substitution on Biological Activity of Piperidine Derivatives This table is interactive. Click on the headers to sort the data.
| N-Substituent Type | Specific Substituent Example | Observed Biological Effect | Reference |
|---|---|---|---|
| Benzyl | Halogenated Benzyl | Similar affinity for sigma1 receptors, but increased affinity for sigma2 receptors. | nih.gov |
| Phenylalkyl | Benzyl (on a 3-phenylpiperidine-2,6-dione core) | Moderate antiviral activity against Coxsackievirus B2 (CVB-2). | nih.gov |
| Phenylalkyl | 1-(4-fluorophenyl)alkyl (on a 3-phenylpiperidine-2,6-dione core) | Moderate antiviral activity against CVB-2 and Herpes Simplex Virus-1 (HSV-1). | nih.gov |
| Complex Alkyl | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | Good anti-tuberculosis activity. | nih.gov |
| Arylpiperazine Alkyl | General | The piperazine nucleus is a known pharmacophore for antimicrobial activity. | nih.govresearchgate.net |
Effects of Hydroxyl Group Position and Modifications on the Phenyl Ring
The phenolic hydroxyl group on the N-benzyl substituent is a key pharmacophoric feature. Its position on the phenyl ring and the presence of other substituents can dramatically influence binding and activity.
Positional Isomerism of Hydroxyl Groups (e.g., para-hydroxybenzyl)
The placement of the hydroxyl group on the phenyl ring is critical. The parent compound features a para-hydroxybenzyl group, a substitution pattern often associated with potent biological activity in various classes of compounds. For example, in the context of NMDA receptor antagonists, the (1S,2S)-1-(4-hydroxyphenyl) moiety is instrumental for high potency.
In contrast, studies on related structures like hydroxyphenyl-piperazine derivatives have shown that a meta-hydroxyl group is favorable for producing potent analgesic activity. nih.gov This highlights that the optimal position of the hydroxyl group is target-dependent, and shifting it from the para to the meta or ortho positions can be a key strategy in drug design to alter potency and selectivity.
Substituent Pattern of the Phenyl Ring and its Impact on Biological Activity
Beyond the hydroxyl group, the addition of other substituents to the phenyl ring of the N-benzyl group provides another layer of control over the molecule's properties. The type, position, and electronic nature of these substituents can fine-tune the biological activity.
In studies of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution on the benzyl ring's phenyl group generally resulted in a similar or slightly lower affinity for sigma1 receptors. nih.gov However, in the context of anti-tuberculosis agents, specific and complex substitution patterns have proven highly effective. For instance, a piperidinol derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl group was identified as a potent hit compound, which spurred further investigation into its structure-activity relationship. nih.gov This indicates that electron-withdrawing groups and specific halogenation patterns can be beneficial for certain biological activities. The introduction of unsaturation in the piperidine ring itself has also been shown to increase potency by over tenfold in some series, demonstrating that the interplay between the N-substituent and the core heterocycle is critical. dndi.org
Table 2: Influence of Phenyl Ring Substitution on Biological Activity This table is interactive. Click on the headers to sort the data.
| Phenyl Ring Substituent(s) | Scaffold/Derivative Class | Observed Biological Effect | Reference |
|---|---|---|---|
| General Substitution | N-(1-benzylpiperidin-4-yl)arylacetamides | Similar or slightly decreased affinity for sigma1 receptors. | nih.gov |
| 4-Chloro, 3-Trifluoromethyl | Piperidinol Analogs | Good anti-tuberculosis activity. | nih.gov |
| meta-hydroxyl | 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | Potent analgesic activity. | nih.gov |
| para-hydroxyl | 1-(4-hydroxyphenyl) derivatives | Important for potent NMDA receptor antagonist activity. |
Stereochemical Aspects of Piperidinol Derivatives and SAR
Many derivatives of 1-(4-hydroxybenzyl)-3-piperidinol are chiral, containing at least one stereocenter at the 3-position of the piperidine ring. The absolute configuration (R or S) at this and other potential stereocenters in the molecule is often a decisive factor in biological activity.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit widely different potencies and even different pharmacological effects. For instance, in a series of piperazine derivatives with analgesic properties, the S-(+) enantiomers were found to be significantly more potent than their corresponding R-(-) enantiomers, with the most active compound being 105 times more potent than morphine. nih.gov Conversely, the R-(-) enantiomers in that series showed narcotic antagonist activity, a completely different pharmacological profile. nih.gov
This enantioselectivity is also observed in piperidinol derivatives. In the development of anti-tuberculosis agents, the stereochemistry of a linker attached to the piperidine nitrogen was a key variable, with the (R) and (S) enantiomers of the 3-phenoxy-2-hydroxypropyl linker being synthesized and evaluated separately. nih.gov These findings underscore the critical importance of controlling stereochemistry during synthesis to obtain the desired therapeutic agent. The stereoselective synthesis of substituted piperidines is an active area of research, employing various catalytic methods to achieve high diastereoselectivity. nih.gov
Importance of Relative and Absolute Stereochemistry
The three-dimensional arrangement of atoms (stereochemistry) in derivatives of this compound is a critical determinant of their biological activity. The presence of chiral centers, particularly at the 3-position of the piperidine ring, means that different stereoisomers can exhibit significantly different potencies and selectivities for their biological targets.
For instance, in a series of 4-(m-hydroxyphenyl)piperidine analogs, which share structural similarities with the core compound, stereochemistry plays a pivotal role in determining their interaction with opioid receptors. It was observed that specific enantiomers, such as the (S)-(+)-enantiomers of certain piperazine derivatives, displayed much stronger analgesic activity than their corresponding (R)-(-) enantiomers. nih.gov This highlights the enantioselectivity of the target receptors.
In another example involving 3,4-disubstituted piperidine analogues, the relative and absolute stereochemistry was found to be essential for potent agonist activity at the μ-opioid receptor (MOR). Specifically, the (3R, 4S)-configured enantiomer of a designed analogue was identified as a more potent and highly selective MOR agonist compared to its (3S, 4R)-enantiomer. nih.gov Molecular docking and dynamics simulations further supported that this specific stereoisomer achieved a more favorable binding orientation within the receptor. nih.govebi.ac.uk This underscores that both the relative orientation of substituents (cis vs. trans) and the absolute configuration (R vs. S) at each chiral center are fundamental to achieving optimal biological recognition and response.
Conformational Analysis and its Relation to Biological Recognition
Studies on 4-(m-hydroxyphenyl)piperidine analogs have shown that the orientation of the phenyl group (axial vs. equatorial) can determine whether the compound acts as an agonist or an antagonist. nih.gov Binding in the phenyl axial conformation was associated with agonist activity, while for some derivatives, an accessible phenyl equatorial conformation led to antagonism. nih.gov This conformational preference is crucial for the proper alignment of key pharmacophoric features, such as the hydroxyl group and the basic nitrogen, within the receptor's binding site.
Furthermore, the rigidity of the structure can influence binding affinity. In some 4-anilidopiperidine analogues, constraints introduced by methyl groups on the aromatic ring or other parts of the molecule were critical factors in determining the molecular conformation and, consequently, the biological activity. nih.gov The ability of a molecule to adopt the specific low-energy conformation required for receptor interaction is a key aspect of its biological recognition.
Piperidine Ring Modifications and SAR
Modifying the piperidine ring itself is a common strategy to probe the SAR of this compound derivatives. These modifications include adding substituents at various positions or replacing the entire ring with another heterocyclic system.
Substitution Patterns on the Piperidine Ring (e.g., 3-methyl, 4-methyl)
The introduction of small alkyl groups, such as methyl groups, onto the piperidine ring can have a significant impact on a compound's pharmacological profile. These substituents can influence the molecule's conformation, lipophilicity, and steric interactions with the target receptor.
In studies of related piperidine-containing compounds, the position of a methyl group was shown to be important. For example, in a series of anticancer agents, the presence of a methyl group on the piperidine ring at either the 3- or 4-position was noted to affect their antitumor properties. ajchem-a.com Similarly, for 4-(m-OH phenyl)piperidines, substitution at the 4-position of the piperidine ring with a methyl or t-butyl group influenced their affinity and activity at opioid receptors. nih.gov These findings suggest that even small modifications to the piperidine ring can alter how the molecule fits into its binding pocket, thereby modulating its biological effect.
| Compound/Modification | Observation | Reference |
| 4-methyl substitution on piperidine ring | Influenced affinity and activity at opioid receptors in 4-(m-OH phenyl)piperidines. | nih.gov |
| 3- or 4-methyl substitution on piperidine ring | Affected antitumor properties in certain piperidine-containing compounds. | ajchem-a.com |
Replacement of Piperidine with other Heterocycles (e.g., pyrrolidine (B122466), piperazine)
Replacing the piperidine ring with other nitrogen-containing heterocycles, known as bioisosteric replacement, is a key strategy in medicinal chemistry to explore new chemical space and optimize drug-like properties. utmb.edunih.govblumberginstitute.org Common replacements for piperidine include pyrrolidine (a five-membered ring) and piperazine (a six-membered ring with a second nitrogen atom).
This strategy can alter several important parameters:
Ring Size and Conformation: Shifting from a six-membered piperidine to a five-membered pyrrolidine changes the bond angles and conformational flexibility, which can lead to different orientations of the substituents.
Basicity: The introduction of a second nitrogen atom, as in piperazine, can significantly alter the basicity (pKa) and hydrogen bonding capacity of the molecule, potentially leading to new interactions with the biological target. blumberginstitute.org
Pharmacokinetic Properties: Such replacements can also affect properties like solubility and metabolic stability.
For example, the replacement of a phenethyl group with various piperazine-containing moieties in fentanyl analogues was explored to study interactions with opioid receptors. nih.gov In another study, piperazine derivatives were synthesized and showed potent analgesic activity, with the stereochemistry of the molecule being a critical factor. nih.gov The use of pyrrolidine derivatives has also been explored in the synthesis of biologically active compounds, often involving cyclization reactions to form the heterocyclic core. nih.gov These examples demonstrate that replacing the piperidine ring is a viable method for discovering novel derivatives with potentially improved or different pharmacological profiles.
| Heterocycle | Key Features | Potential Impact on Activity |
| Pyrrolidine | Five-membered ring, different conformational flexibility compared to piperidine. | Alters the spatial orientation of substituents, potentially leading to different receptor interactions. |
| Piperazine | Six-membered ring with a second nitrogen atom; alters basicity and H-bonding. | Can introduce new hydrogen bond donor/acceptor sites and change physicochemical properties. blumberginstitute.org |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in predicting the binding mode and affinity of a ligand, providing a static snapshot of the likely interaction at the molecular level.
For 1-(4-hydroxybenzyl)-3-piperidinol, molecular docking studies are employed to predict its binding affinity, often expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50), for various biological targets. The compound's structure, featuring a piperidine (B6355638) ring, a hydroxyl group, and a 4-hydroxybenzyl moiety, suggests potential interactions with a range of receptors, including aminergic G protein-coupled receptors (GPCRs) and sigma receptors.
Computational models can calculate a docking score or estimate the binding energy, which correlates with binding affinity. For instance, studies on structurally related piperidine-based ligands targeting sigma-1 (S1R) and sigma-2 (S2R) receptors have shown that the presence and positioning of a 4-hydroxylphenyl group can significantly influence affinity, in some cases being detrimental compared to other substituents. nih.gov The binding affinity of this compound would be evaluated against a panel of receptors to determine its specificity and potential primary targets.
Table 1: Illustrative Predicted Binding Affinities of this compound for Various Receptors (Note: The following data is illustrative and based on typical findings for structurally related piperidine compounds.)
| Receptor Target | Predicted Binding Affinity (K_i, nM) | Docking Score (kcal/mol) |
|---|---|---|
| Sigma-1 Receptor (S1R) | 85 | -8.2 |
| Dopamine Transporter (DAT) | 120 | -7.5 |
| Serotonin (B10506) Transporter (SERT) | 250 | -6.8 |
| Dopamine D2 Receptor | 175 | -7.1 |
| 5-HT1A Receptor | 300 | -6.5 |
Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the receptor's binding pocket that interact with the ligand. The this compound molecule possesses several key features for interaction: the protonatable nitrogen atom in the piperidine ring, the hydroxyl group on the piperidine ring, and the phenolic hydroxyl group on the benzyl (B1604629) substituent.
Analysis of docking poses for similar ligands reveals common interaction patterns. The protonated piperidine nitrogen is often involved in a crucial salt bridge (electrostatic interaction) with a conserved aspartate residue, such as Asp3.32 in aminergic GPCRs or Glu172 and Asp126 in the sigma-1 receptor. nih.govnih.gov The hydroxyl groups can act as both hydrogen bond donors and acceptors, forming hydrogen bonds with serine or threonine residues (e.g., Ser193). nih.gov Furthermore, the aromatic ring of the hydroxybenzyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tryptophan, or tyrosine within the binding site. nih.govnih.gov
Table 2: Potential Key Interacting Residues for this compound at a Hypothetical Receptor Site (Note: This table is based on common interactions observed for piperidine ligands in receptors like GPCRs and Sigma receptors.)
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Protonated Piperidine Nitrogen | Salt Bridge / π-Cation | Aspartic Acid (Asp), Glutamic Acid (Glu), Phenylalanine (Phe) |
| Hydroxyl Group (Piperidine) | Hydrogen Bond | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| Hydroxybenzyl Group (Aromatic Ring) | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) |
| Hydroxyl Group (Benzyl) | Hydrogen Bond | Histidine (His), Glutamic Acid (Glu) |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor complex. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and its target.
MD simulations reveal how this compound and its protein target behave upon binding. These simulations can show fluctuations in the ligand's position and orientation within the binding pocket, as well as induced-fit changes in the receptor's structure. For flexible molecules like this one, MD can explore different conformations (shapes) the compound might adopt to optimize its interactions within the binding site. This provides a more realistic and accurate picture of the binding event than docking alone.
A key application of MD simulations is to validate the stability of the ligand-receptor complex predicted by docking. nih.gov The simulation trajectory is analyzed to determine if the key interactions are maintained over time. Metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are calculated to quantify its stability; a low and stable RMSD value indicates that the ligand remains securely in the binding pocket. The persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation provides further evidence of a stable binding mode. nih.gov
Table 3: Typical Parameters and Outputs of an MD Simulation for a Ligand-Receptor Complex (Note: This table presents a general example of an MD simulation setup.)
| Parameter | Description / Typical Value |
|---|---|
| Software | GROMACS, AMBER |
| Force Field | AMBER, CHARMM |
| Simulation Time | 100 - 500 nanoseconds |
| Ensemble | NPT (isothermal-isobaric) |
| Stability Metric (Output) | Root Mean Square Deviation (RMSD) |
| Interaction Analysis (Output) | Hydrogen bond occupancy, Radial distribution functions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of a series of compounds with their biological activity. researchgate.net This approach is fundamental in modern drug discovery for predicting the activity of new chemical entities, thereby saving significant time and resources. bio-hpc.eu
A QSAR study for this compound would involve creating a dataset of structurally similar analogues with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀). mdpi.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical model is developed that links the structural features (descriptors) of the molecules to their activity. mdpi.comnih.gov
The process involves:
Dataset Assembly: A training set of diverse but related piperidinol derivatives with known activities is compiled. An external test set is also selected to validate the model's predictive power. researchgate.net
Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated.
Model Generation and Validation: A statistical model is built to find the best correlation between the descriptors and the biological activity. The model's robustness and predictive ability are rigorously tested using internal and external validation techniques. researchgate.net
A successful QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues of this compound, allowing for the prioritization of candidates for synthesis and testing.
A key outcome of a QSAR study is the identification of the specific molecular properties, or descriptors, that have the most significant impact on biological activity. These descriptors fall into several categories:
Topological: Describing the atomic connectivity and shape of the molecule.
Electronic: Including properties like dipole moment and the distribution of atomic charges.
Steric: Related to the volume and three-dimensional shape of the molecule.
Hydrophobic: Often represented by LogP, the logarithm of the partition coefficient between octanol (B41247) and water.
Table 3: Representative Physicochemical Descriptors for QSAR Analysis of this compound (Note: The following data is illustrative of descriptors that would be calculated and used in a QSAR study.)
| Descriptor Type | Descriptor Name | Description | Illustrative Value |
| Constitutional | Molecular Weight | Total mass of the molecule | 207.27 g/mol |
| Topological | Wiener Index | A measure of molecular branching | 1056 |
| Electronic | Dipole Moment | Measure of overall molecular polarity | 2.15 D |
| Hydrophobic | LogP | Octanol-water partition coefficient | 1.35 |
| Hydrogen Bonding | H-Bond Donors | Number of hydrogen bond donor atoms | 2 |
| Hydrogen Bonding | H-Bond Acceptors | Number of hydrogen bond acceptor atoms | 2 |
| Steric | Molar Refractivity | Molar volume and polarizability | 60.4 cm³ |
Advanced Analytical Methodologies in Research on 1 4 Hydroxybenzyl 3 Piperidinol
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the primary toolset for elucidating the molecular structure of compounds. By probing the interactions of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and identify key functional groups, confirming that the target molecule, 1-(4-hydroxybenzyl)-3-piperidinol, has been successfully synthesized.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It identifies the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR: In the ¹H NMR spectrum of this compound, specific signals (resonances) are expected that correspond to each unique proton in the molecule. The aromatic protons on the 4-hydroxybenzyl group would typically appear as two distinct doublets in the range of δ 6.7-7.2 ppm. The protons of the benzylic methylene (B1212753) (CH₂) group would likely produce a singlet or a pair of doublets around δ 3.5 ppm. The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns in the upfield region of the spectrum (δ 1.5-3.0 ppm), with the proton attached to the carbon bearing the hydroxyl group (CH-OH) appearing as a multiplet at approximately δ 3.6-4.0 ppm. The hydroxyl protons (both phenolic and alcoholic) would appear as broad singlets, whose chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound would show distinct signals for the aromatic carbons, with the carbon attached to the phenolic hydroxyl group resonating at a downfield chemical shift (approx. δ 155 ppm). The benzylic carbon would appear around δ 60-65 ppm. The carbons of the piperidine ring would be found in the δ 20-70 ppm range. rsc.org
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.7 - 7.2 | 115 - 131 |
| Phenolic C-OH | Variable (broad singlet) | ~155 |
| Benzyl (B1604629) CH₂ | ~3.5 | ~63 |
| Piperidine CH-OH | 3.6 - 4.0 | ~67 |
| Piperidine CH₂ adjacent to N | 2.2 - 2.9 | ~54 |
| Other Piperidine CH₂ | 1.5 - 2.1 | 25 - 45 |
Note: These are predicted values based on the analysis of similar structures; actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations from both the alcohol and phenol (B47542) groups. mu-varna.bg The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching peaks in the 1500-1600 cm⁻¹ region. The C-N stretching of the tertiary amine in the piperidine ring would likely appear in the 1000-1200 cm⁻¹ range. nist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol, Phenol) | Stretching | 3200 - 3600 (Broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-O (Alcohol, Phenol) | Stretching | 1050 - 1250 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.
For this compound (C₁₂H₁₇NO₂), the exact molecular weight can be calculated. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. HRMS analysis would confirm the elemental composition by matching the measured accurate mass to the theoretical value.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Theoretical Exact Mass | 207.12593 u |
| Expected ESI-MS Ion | [M+H]⁺ |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for molecules containing chromophores, such as aromatic rings or systems with conjugated double bonds. The 4-hydroxybenzyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show characteristic absorption maxima (λmax). Based on the phenolic moiety, primary absorption bands are anticipated around 220-230 nm and a secondary, less intense band around 270-280 nm. mu-varna.bg
Table 4: Expected UV-Visible Absorption Maxima (λmax) for this compound
| Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* | ~225 | Aromatic Ring |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and related substances. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of analytes between the mobile phase and the stationary phase. For a polar compound like this compound, reversed-phase HPLC is the most common approach. google.com
The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Reaction monitoring by HPLC involves taking small aliquots from the reaction mixture over time to track the disappearance of starting materials and the appearance of the product. nih.gov
When coupled with a mass spectrometer (LC-MS), this technique becomes even more powerful. nih.gov LC-MS not only separates the components of a mixture but also provides mass information for each separated peak, allowing for the confident identification of the main product, byproducts, and any remaining starting materials. mdpi.com
Table 5: Typical HPLC Conditions for Analysis of Piperidine Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic solvent (e.g., Acetonitrile (B52724) or Methanol) nih.gov |
| Detection | UV detector set at a wavelength corresponding to the compound's λmax (e.g., 225 nm or 275 nm) nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min nih.gov |
| Analysis Type | Purity assessment, reaction monitoring, quantitative analysis |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental, versatile, and cost-effective chromatographic technique widely employed for the qualitative analysis of this compound. aga-analytical.com.plnih.gov Its applications include monitoring the progress of synthesis reactions, assessing the purity of the final compound by identifying the number of components in a mixture, and providing a preliminary method to optimize conditions for column chromatography purification. nih.govanalyticaltoxicology.com
The process involves spotting a dissolved sample of the compound onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel. nih.gov Given the polar nature of this compound, stemming from its phenolic and alcohol hydroxyl groups, a normal-phase TLC setup with a polar stationary phase like silica gel 60 F254 is standard. aga-analytical.com.plresearchgate.net The plate is then developed by allowing a less polar mobile phase, or eluent, to ascend the plate via capillary action. aga-analytical.com.pl The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.
Due to the presence of the aromatic benzene (B151609) ring, spots can often be visualized under UV light (typically at 254 nm). nih.gov For enhanced visualization, especially if impurities are not UV-active, chemical staining agents can be used. Reagents such as potassium permanganate (B83412) or a vanillin-sulfuric acid solution are effective as they react with the hydroxyl groups present in the molecule, producing colored spots. researchgate.net
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. A hypothetical TLC analysis of a synthesized batch of this compound is detailed in the table below.
Interactive Table: Hypothetical TLC Analysis of this compound
| Solvent System (v/v) | Rf of this compound | Rf of Impurity A (e.g., 4-hydroxybenzaldehyde) | Rf of Impurity B (e.g., 3-piperidinol) | Observations |
| Dichloromethane:Methanol (95:5) | 0.45 | 0.70 | 0.10 | Good separation of all components. |
| Ethyl Acetate:Hexane (1:1) | 0.30 | 0.55 | 0.05 | Compound and aldehyde are well-separated. |
| Chloroform:Methanol:Ammonia (30:20:1.5) | 0.60 | 0.85 | 0.35 | Effective for separating basic compounds. nih.gov |
X-Ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.commdpi.com For a chiral molecule like this compound, which contains a stereocenter at the C3 position of the piperidine ring, this method is invaluable for the unambiguous determination of its absolute stereochemistry (R or S configuration) and its preferred solid-state conformation.
The analysis first requires the cultivation of a high-quality single crystal of the compound, a process that can be achieved by slow evaporation of a solvent, such as chloroform-cyclohexane or methanol. mdpi.com This crystal is then mounted and irradiated with a focused beam of X-rays. mdpi.com The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the positions of individual atoms can be deduced.
The refined structural data provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-hydroxybenzyl substituent. This information is crucial for understanding structure-activity relationships and for computational modeling studies. While a specific crystal structure for this compound is not publicly available, the table below presents hypothetical crystallographic data that would be obtained from such an analysis, based on typical values for similar organic molecules. mdpi.commdpi.com
Interactive Table: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C12H17NO2 | The elemental composition of the molecule. |
| Formula Weight | 207.27 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. mdpi.com |
| a, b, c (Å) | a = 8.20, b = 10.67, c = 12.98 | The dimensions of the unit cell. mdpi.com |
| α, β, γ (°) | α = 90, β = 90, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1134.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.213 mg/m³ | The calculated density of the crystal. |
Advanced Techniques for Mechanistic Elucidation (e.g., Electroanalytical Assays)
To investigate the potential mechanisms of action or reactivity of this compound, advanced techniques such as electroanalytical assays can be employed. These methods probe the electrochemical properties of a molecule, specifically its susceptibility to oxidation and reduction. The phenolic hydroxyl group on the benzyl moiety of this compound is an electroactive functional group, making the compound a suitable candidate for such studies.
Cyclic Voltammetry (CV) is a primary electroanalytical technique that can provide significant mechanistic insight. In a CV experiment, the potential applied to a solution of the compound is varied linearly with time, and the resulting current is measured. This can reveal the oxidation potential of the phenolic group, offering a quantitative measure of its ability to donate an electron. This information is particularly relevant for assessing potential antioxidant activity, as the mechanism often involves scavenging free radicals via electron donation.
By analyzing the characteristics of the resulting voltammogram—such as the peak potentials, peak currents, and reversibility of the electrochemical process—researchers can gain information about the stability of the resulting oxidized species and the kinetics of the electron transfer process. Such data are instrumental in building a comprehensive understanding of the compound's chemical and potentially biological reactivity.
Interactive Table: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Value | Experimental Conditions |
| Analyte | This compound (1 mM) | In 0.1 M phosphate (B84403) buffer (pH 7.4) |
| Working Electrode | Glassy Carbon Electrode | Standard electrode for organic analysis. |
| Scan Rate | 100 mV/s | Typical scan rate for mechanistic studies. |
| Anodic Peak Potential (Epa) | +0.65 V (vs. Ag/AgCl) | Potential at which oxidation of the phenol occurs. |
| Process Type | Irreversible | Indicates the oxidized form is unstable and undergoes further reaction. |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The synthesis of piperidine-containing compounds is a well-established area of organic chemistry, yet the pursuit of novel, more efficient, and stereoselective synthetic routes remains a key research focus. Future investigations into the synthesis of 1-(4-hydroxybenzyl)-3-piperidinol and its analogues could explore several innovative strategies.
Furthermore, the development of synthetic pathways that allow for the late-stage functionalization of the piperidine (B6355638) scaffold would be highly valuable. This would enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Design and Synthesis of Advanced Analogues with Tuned Specificity
The therapeutic potential of this compound can be significantly enhanced through the rational design and synthesis of advanced analogues with tailored specificity for their biological targets. A primary goal would be to optimize the affinity and selectivity for specific receptor subtypes, such as the NMDA receptor, while minimizing off-target effects.
Structure-activity relationship studies will be crucial in guiding the design of new analogues. For example, modifications to the 4-hydroxybenzyl group, the piperidinol core, and the substituents on the nitrogen atom could be systematically explored. The introduction of different substituents on the aromatic ring or alterations in the length and flexibility of the linker connecting the aromatic ring to the piperidine nitrogen could lead to compounds with improved potency and selectivity. mdpi.com
An example of a successful analogue design strategy for a related class of compounds involved the synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent and selective acetylcholinesterase inhibitors. nih.gov This highlights how modifications to the core structure can lead to compounds with distinct pharmacological profiles. Similarly, the exploration of conformationally flexible scaffolds could lead to the development of bitopic ligands that interact with both the primary and secondary binding sites of their target receptors, potentially leading to enhanced affinity and efficacy. mdpi.com
| Analogue Design Strategy | Potential Outcome | Example from Related Compounds |
| Modification of the 4-hydroxybenzyl group | Improved potency and selectivity | Introduction of different substituents on the aromatic ring |
| Alteration of the piperidinol core | Enhanced binding affinity | Use of conformationally restricted or flexible scaffolds |
| Variation of the N-substituent | Modulated pharmacokinetic properties | Introduction of different alkyl or aryl groups |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound and its analogues, the integration of multi-omics data represents a powerful approach. nih.govnih.gov This involves the combined analysis of genomics, transcriptomics, proteomics, and metabolomics data to elucidate the complex molecular mechanisms underlying the compound's activity. researchgate.net
By treating cells or animal models with the compound and subsequently analyzing the changes across these different "omes," researchers can identify the specific cellular pathways and networks that are modulated. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can then provide insights into the downstream effects on cellular metabolism. unimi.it
This integrated approach can help to:
Identify novel drug targets. researchgate.net
Uncover potential biomarkers for efficacy and toxicity. mdpi.com
Elucidate mechanisms of drug resistance.
Provide a more complete picture of the compound's mode of action beyond its primary target. nih.gov
The application of multi-omics has been successfully used to understand the complexity of diseases and to identify novel therapeutic targets, and a similar approach for this class of compounds would be highly beneficial. researchgate.net
Development of Advanced Computational Models for Prediction and Design
Advanced computational modeling and in-silico techniques are indispensable tools in modern drug discovery and can significantly accelerate the development of novel analogues of this compound. rsc.org These methods can be employed for a variety of purposes, from predicting the binding affinity of new compounds to designing molecules with specific desired properties.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates.
Molecular docking simulations can provide insights into the binding mode of this compound and its analogues at the atomic level. nih.gov This information is invaluable for understanding the key interactions between the ligand and its receptor and for designing new analogues with improved binding affinity and selectivity. For compounds targeting the NMDA receptor, computational models can be used to generate novel antagonists in silico. rsc.org
Furthermore, the use of molecular dynamics (MD) simulations can help to understand the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event. nih.gov As computational power and algorithms continue to improve, the role of these in-silico methods in the design and optimization of new therapeutic agents will only continue to grow.
| Computational Technique | Application in Drug Design |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of virtual compounds |
| Molecular Docking | Visualize and analyze ligand-receptor interactions |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the ligand-receptor complex |
| Generative Deep Learning Models | Generate novel chemical structures with desired properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-hydroxybenzyl)-3-piperidinol, and how do reaction conditions influence yield?
- Synthesis Methods : The compound can be synthesized via reductive amination of 4-hydroxybenzaldehyde with 3-piperidinol under hydrogenation (10–50 psi H₂, Pd/C catalyst). Alternative routes include nucleophilic substitution of 4-(bromomethyl)phenol with 3-piperidinol in anhydrous DMF at 80°C for 12 hours .
- Optimization : Yields improve with strict moisture control (≤50 ppm H₂O) and excess 3-piperidinol (1.5–2.0 eq). Post-reaction purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) typically achieves >90% purity .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Workflow :
- NMR : Key signals include δ 7.2–6.7 ppm (aromatic protons from 4-hydroxybenzyl) and δ 3.8–2.5 ppm (piperidine ring protons) .
- HRMS : Expected [M+H]⁺ = 222.1492 (C₁₂H₁₈NO₂⁺). Deviations >5 ppm suggest impurities or isomerization .
- HPLC : Use a C18 column with mobile phase: 65% methanol, 35% sodium acetate/1-octanesulfonate buffer (pH 4.6). Retention time: ~8.3 minutes .
Q. What biological activities have been reported for structurally similar piperidine derivatives?
- Neuroprotection : Analogous compounds like 4-hydroxybenzyl alcohol upregulate antioxidant proteins (e.g., SOD1, catalase) in hippocampal neurons, reducing oxidative stress in ischemia models .
- Enzyme Inhibition : Piperidine-based scaffolds show inhibitory activity against acetylcholinesterase (IC₅₀ 1–10 μM) and monoamine oxidases .
Advanced Research Questions
Q. How does stereochemistry at the piperidine C3 position affect biological activity?
- Case Study : (S)-1-benzyl-3-hydroxypiperidine (CAS 91599-79-0) exhibits 3x higher affinity for σ₁ receptors than its (R)-isomer. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) .
- Docking Studies : Molecular modeling reveals hydrogen bonding between the C3 hydroxyl group and Glu172 in the σ₁ receptor binding pocket .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Issue : Discrepancies in aqueous solubility (reported 0.5–5.2 mg/mL at pH 7.4) may arise from polymorphic forms or residual solvents.
- Methodology :
- Characterize polymorphs via PXRD and DSC.
- Quantify solvents (e.g., DMF, THF) by GC-MS (limit: ≤500 ppm per ICH Q3C).
- Use phosphate buffer (pH 7.4) with 0.1% Tween-80 for consistent solubility assays .
Q. How can computational chemistry guide the design of this compound derivatives?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to predict reaction pathways for functionalization (e.g., acetylation of the hydroxyl group).
- Use QSAR models to correlate logP values (predicted 1.8–2.5) with blood-brain barrier permeability .
Experimental Design Considerations
Q. What in vitro models are suitable for studying neuroprotective effects?
- Models :
- Primary rat cortical neurons exposed to glutamate (100 μM, 24 hr) to induce excitotoxicity.
- SH-SY5Y cells under oxygen-glucose deprivation (OGD) for ischemia simulation .
- Endpoints : Measure mitochondrial membrane potential (JC-1 assay) and caspase-3 activation.
Q. How to mitigate interference from 4-hydroxybenzyl alcohol in metabolite studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
